Phosphanide

Description

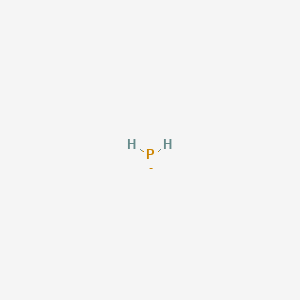

Structure

2D Structure

3D Structure

Properties

CAS No. |

16050-72-9 |

|---|---|

Molecular Formula |

H2P- |

Molecular Weight |

32.99 g/mol |

IUPAC Name |

phosphanide |

InChI |

InChI=1S/H2P/h1H2/q-1 |

InChI Key |

JZWFHNVJSWEXLH-UHFFFAOYSA-N |

SMILES |

[PH2-] |

Canonical SMILES |

[PH2-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Defining the Phosphanide Anion

An In-Depth Technical Guide to the Structure of the Phosphanide Anion For Researchers, Scientists, and Drug Development Professionals

The term "this compound" refers to an anion containing a phosphorus atom with a formal negative charge. The parent this compound anion has the chemical formula [PH₂]⁻, also known as the phosphino (B1201336) anion or dihydridophosphate(1−).[1][2] In a broader context, the term encompasses a class of organophosphorus anions, PR₂⁻, where the hydrogen atoms are substituted by organic (alkyl, aryl) or inorganic (e.g., silyl) groups.[3] In these species, phosphorus typically exists in a -3 oxidation state.[2]

This compound anions are highly reactive species and powerful nucleophiles. They serve as crucial ligands in coordination chemistry, capable of forming strong bonds with a wide range of metal centers, and as versatile reagents in synthetic chemistry.[3] Their structural and electronic properties are highly tunable through the choice of substituents on the phosphorus atom, making them a subject of significant interest in catalysis and materials science.

Core Structure and Geometry

The fundamental structure of this compound anions can be understood by applying Valence Shell Electron Pair Repulsion (VSEPR) theory and principles of atomic orbital hybridization.

The Parent this compound Anion ([PH₂]⁻)

The electronic structure of the parent [PH₂]⁻ anion is analogous to that of an amide anion ([NH₂]⁻) or a water molecule (H₂O). The phosphorus atom possesses five valence electrons, each hydrogen contributes one, and the negative charge adds an additional electron, for a total of eight valence electrons.

-

Electron Configuration: These eight electrons form two P-H single bonds and two lone pairs residing on the phosphorus atom.

-

VSEPR Theory: With two bonding domains and two lone pair domains (an AX₂E₂ system), the electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion.

-

Molecular Geometry: The resulting molecular geometry, which considers only the positions of the atoms, is bent or angular .[4] The lone pairs occupy more space than bonding pairs, compressing the H-P-H bond angle to a value significantly less than the ideal tetrahedral angle of 109.5°.

Substituted this compound Anions (PR₂⁻)

When the hydrogen atoms are replaced by other groups (R), the fundamental bent geometry is retained, but the R-P-R bond angle is highly sensitive to the steric and electronic nature of the substituents.

-

Steric Influence: The use of sterically demanding or "bulky" ligands, such as the triisopropylsilyl (-SiiPr₃) group, is a common strategy in inorganic chemistry to stabilize reactive species and enforce specific coordination geometries. In the case of bis(silyl)this compound anions like [P(SiiPr₃)₂]⁻, the significant steric repulsion between the large silyl (B83357) groups forces the Si-P-Si bond angle to open up substantially, often exceeding 115°.[5]

-

Electronic Influence: The electronic properties of the R groups can modulate the electron density at the phosphorus center, influencing its nucleophilicity and its bonding characteristics when coordinated to a metal.

Quantitative Structural and Spectroscopic Data

The precise structural parameters of this compound anions are typically determined through single-crystal X-ray diffraction of their salt forms (e.g., with Li⁺, Na⁺) or by computational methods. Spectroscopic techniques, particularly ³¹P NMR, are indispensable for characterization in solution.

| Anion Species | Parameter | Value | Method |

| [PH₂]⁻ (Parent Anion) | H-P-H Bond Angle | 94.6° | Calculation (DFT) |

| P-H Bond Length | 1.428 Å | Calculation (DFT) | |

| Electron Affinity (PH₂) | 1.263 ± 0.006 eV | Photoelectron Spectroscopy | |

| [(THF)LiP(SiiPr₃)₂]₂ (Dimer) | Si-P-Si Bond Angle | 116.9(4)° | X-ray Diffraction |

| Li-P Bond Length | 253.3(6) pm | X-ray Diffraction | |

| P-Si Bond Length | 223.4(1) pm | X-ray Diffraction | |

| NaP(SiiPr₃)₂ (in a complex with Hg) | Si-P-Si Bond Angle | 125.903(18)° | X-ray Diffraction |

| P-Si Bond Length | 2.2163(7) - 2.2207(8) Å | X-ray Diffraction |

Table 1: Selected structural and spectroscopic data for the parent this compound anion and representative bulky silyl-substituted this compound complexes. Data sourced from computational and experimental studies.[5][6][7]

Visualization of this compound Structures

Diagrams generated using the DOT language provide a clear representation of the core structures.

Caption: Bent molecular geometry of the parent this compound anion, [PH₂]⁻.

Caption: Structure of a substituted this compound, [P(SiR₃)₂]⁻, with a wide bond angle.

Experimental Protocols for Synthesis and Characterization

The synthesis of phosphanides requires strict anaerobic and anhydrous conditions due to their high sensitivity to air and moisture.

Protocol: Synthesis of Sodium this compound (NaPH₂)

This protocol is based on the reaction of phosphine (B1218219) gas with sodium metal dissolved in liquid ammonia (B1221849).[2][6]

Materials:

-

Sodium metal

-

Anhydrous liquid ammonia (NH₃)

-

Phosphine gas (PH₃)

-

Anhydrous diethyl ether or dimethoxyethane (DME)

-

Schlenk line apparatus, dry glassware, and cannula transfer equipment

-

Low-temperature bath (e.g., acetone/dry ice, -78 °C)

Procedure:

-

Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet, a cold finger condenser charged with dry ice/acetone, and a septum under an inert atmosphere (Argon or Nitrogen).

-

Sodium Dissolution: In a stream of inert gas, carefully add freshly cut sodium metal to the reaction flask. Cool the flask to -78 °C and condense anhydrous ammonia into it until the sodium is dissolved, forming a characteristic deep blue solution.

-

Phosphine Addition: Slowly bubble phosphine gas (PH₃) through the sodium-ammonia solution via a cannula. The blue color will fade as the sodium is consumed. Continue the addition until the solution becomes colorless or a white precipitate of NaPH₂ forms.

-

Isolation: Once the reaction is complete, carefully evaporate the liquid ammonia by removing the cold bath and allowing the flask to warm slowly while maintaining a positive pressure of inert gas.

-

Washing and Drying: The resulting white solid (NaPH₂) can be washed with cold, anhydrous diethyl ether to remove any residual impurities and then dried under high vacuum. The product should be stored and handled exclusively under an inert atmosphere.

Protocol: Synthesis of Lithium Bis(trimethylsilyl)phosphide · 2THF

This protocol describes the deprotonation of a silylphosphine precursor using an organolithium reagent.[1]

Materials:

-

Tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃

-

Methyllithium (B1224462) (MeLi) or n-Butyllithium (nBuLi) solution in an appropriate solvent (e.g., diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous pentane (B18724)

-

Schlenk line apparatus and dry glassware

Procedure:

-

Precursor Dissolution: In a Schlenk flask under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: While stirring, add one equivalent of methyllithium solution dropwise to the cooled phosphine solution over approximately one hour. The reaction cleaves a Si-P bond and generates the lithium this compound.

-

Warming and Solvent Removal: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[1] Remove all volatile components (THF, ether, byproducts) under reduced pressure to obtain a residue.

-

Recrystallization: Dissolve the residue in a minimum amount of anhydrous pentane, adding small amounts of THF as needed to achieve complete dissolution.[1]

-

Isolation: Cool the solution to -30 °C. Colorless to pale yellow crystals of the product, [Li(P(SiMe₃)₂) · 2THF], will precipitate. The supernatant can be carefully removed via cannula, and the crystals washed with cold pentane and dried under vacuum.

Key Characterization Techniques

-

³¹P NMR Spectroscopy: This is the most powerful technique for characterizing this compound anions in solution. The phosphorus nucleus is highly sensitive to its chemical environment, providing a distinct signal for the this compound anion.

-

Single-Crystal X-ray Diffraction: This method provides definitive proof of structure in the solid state, yielding precise bond lengths, bond angles, and information about coordination to counterions and solvent molecules. Obtaining suitable crystals is often the most challenging step due to the high reactivity of the anions.[6]

References

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PH2 anion [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Photoelectron spectroscopy of phosphorus hydride anions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bulky Phosphanide Ligands

An In-depth Technical Guide to the Synthesis of Bulky Phosphanide Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bulky this compound ligands, which are crucial in various fields, including catalysis and coordination chemistry. Their steric hindrance and electronic properties play a pivotal role in influencing the reactivity and stability of metal complexes. This document details key synthetic methodologies, presents experimental protocols, and summarizes quantitative data for a range of bulky this compound ligands.

Bulky this compound ligands are anionic phosphorus compounds characterized by sterically demanding substituents, which create a sterically crowded environment around the phosphorus atom. This bulk is a critical design element in modern coordination chemistry, enabling the stabilization of low-coordinate metal centers and influencing the catalytic activity and selectivity of metal complexes. The synthesis of these ligands is a foundational aspect of developing novel catalysts for applications ranging from cross-coupling reactions to polymerization.

Common strategies for the synthesis of bulky this compound ligands primarily involve two routes: the direct reduction of phosphorus sources in the presence of silyl (B83357) halides and a one-step synthesis from elemental phosphorus. A widely applicable method is the deprotonation of sterically hindered primary or secondary phosphines using strong bases, such as organolithium reagents or alkali metal amides.

Synthetic Methodologies and Key Examples

This section details the synthetic routes to prominent bulky this compound ligands, providing both a high-level overview and in-depth experimental protocols.

Synthesis of Bulky Silylthis compound Ligands

One of the most well-documented bulky this compound ligands is the bis(triisopropylsilyl)this compound anion, [P(SiiPr3)2]−. Its synthesis has evolved from a multi-step, low-yield process to an efficient one-step protocol.

A recent advancement in the synthesis of bulky this compound ligands is the development of a one-step synthesis of NaP(SiiPr3)2, which offers significant advantages in terms of yield and safety over previous multi-step methods.[1][2]

References

The Nexus of Phosphorus and Metals: An In-depth Technical Guide to the Electronic Properties of Terminal Phosphanide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal phosphanide complexes, featuring a metal-phosphorus single bond with a lone pair on the phosphorus atom, represent a fascinating and highly reactive class of organometallic compounds. Their unique electronic structure, characterized by the nucleophilic and basic nature of the this compound ligand, has positioned them as versatile building blocks in synthesis and catalysis. The electronic properties of these complexes are intricately governed by the nature of the metal center, the steric and electronic profiles of the substituents on the phosphorus atom, and the overall coordination environment. This technical guide provides a comprehensive overview of the core electronic properties of terminal this compound complexes, detailing their synthesis, characterization, and the theoretical underpinnings of their reactivity. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of these remarkable molecules.

Synthesis of Terminal this compound Complexes

The synthesis of terminal this compound complexes is primarily achieved through several key methodologies, each with its own advantages and substrate scope. The most common approaches involve the reaction of a metal halide precursor with an alkali metal phosphide (B1233454), or the deprotonation of a coordinated secondary phosphine (B1218219).

A general synthetic workflow is outlined below:

Caption: Synthetic routes to terminal this compound complexes.

Experimental Protocols

General Considerations: All manipulations of air-sensitive compounds should be performed under an inert atmosphere (e.g., dinitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and deoxygenated prior to use.

Example Protocol: Synthesis of a Lithium Phosphide Reagent

-

To a solution of the desired secondary phosphine (HPR₂) in an ethereal solvent (e.g., THF, diethyl ether) at -78 °C, add one equivalent of a strong base such as n-butyllithium (n-BuLi) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of the lithium phosphide (LiPR₂) can be monitored by ³¹P NMR spectroscopy.

-

The resulting solution of the lithium phosphide can be used in situ for subsequent reactions with metal halide precursors.

Example Protocol: Synthesis of a Terminal this compound Complex via Salt Metathesis

-

Dissolve the metal halide precursor (e.g., LₙM-Cl) in a suitable solvent (e.g., THF, toluene) and cool to an appropriate temperature (often -78 °C).

-

Slowly add one equivalent of the freshly prepared alkali metal phosphide solution (e.g., LiPR₂).

-

Allow the reaction to proceed, often with gradual warming to room temperature, for a period ranging from a few hours to overnight.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Upon completion, remove the precipitated alkali metal halide salt by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Spectroscopic and Structural Characterization

The electronic and geometric structures of terminal this compound complexes are elucidated through a combination of spectroscopic and crystallographic techniques.

An overview of the characterization workflow is presented below:

Caption: Workflow for characterizing terminal this compound complexes.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for the characterization of this compound complexes.[1][2] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Terminal this compound complexes typically exhibit ³¹P NMR signals in a characteristic downfield region, often significantly shifted from that of the corresponding free secondary phosphine. The magnitude of the metal-phosphorus coupling constant (¹JM-P), when observable for NMR-active metal nuclei, provides direct evidence for the M-P bond.

Experimental Protocol for ³¹P NMR Spectroscopy:

-

Prepare a solution of the this compound complex in a deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂) in an NMR tube under an inert atmosphere.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Reference the spectrum externally to 85% H₃PO₄.

-

Process the data to determine the chemical shift and any observable coupling constants.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of terminal this compound complexes, including precise bond lengths and angles.[3] This technique is crucial for determining the coordination geometry at both the metal and phosphorus centers.

Experimental Protocol for X-ray Crystallography:

-

Grow suitable single crystals of the complex, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mount a crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Solve and refine the crystal structure using appropriate software packages.

Electronic Structure and Bonding

The electronic structure of terminal this compound complexes is best described using molecular orbital (MO) theory. The primary interaction is a σ-bond formed from the overlap of a metal-based orbital and the phosphorus lone pair. The nature of this bond and the overall electronic properties are significantly influenced by the ligands on both the metal and the phosphorus.

Ligand Effects on Electronic Properties

The electronic properties of the this compound ligand can be tuned by varying the substituents on the phosphorus atom. Electron-donating groups (e.g., alkyl groups) increase the electron density on the phosphorus, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (e.g., aryl or silyl (B83357) groups) decrease the electron density and can introduce π-accepting character through interaction with empty σ* orbitals of the P-R bonds.[4]

The ligands on the metal center also play a crucial role. Strong σ-donating and π-accepting ligands (e.g., carbonyls) can influence the energy of the metal d-orbitals, thereby affecting the strength and nature of the M-P bond.

The interplay of these effects is summarized below:

Caption: Influence of ligands on electronic properties.

Computational Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of terminal this compound complexes.[5][6] These calculations can provide valuable insights into MO compositions, orbital energies, charge distributions, and reaction mechanisms.

Typical Computational Protocol:

-

The geometry of the complex is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the metal).

-

Frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

-

Further analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be carried out to probe the nature of the M-P bond and the charge distribution.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of terminal this compound and related complexes reported in the literature.

Table 1: Selected ³¹P NMR Spectroscopic Data

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹JM-P (Hz) |

| Sn(BDI)(P{SiMe₃}₂) | C₆D₆ | 275.5 | 4403 |

| Pb(BDI)(P{SiMe₃}₂) | Toluene-d₈ | 295.1 | 4850 |

| [Os(PCl)Cl(PNP)] | C₆D₆ | 854.8 | Not reported |

| Cp‴₂Th=PMes* | C₆D₆ | 345.2 | Not applicable |

Data sourced from references[3][5][7].

Table 2: Selected X-ray Crystallographic Data

| Complex | M-P Bond Length (Å) | Sum of Angles at P (°) | P Coordination Geometry |

| Sn(BDI)(P{SiMe₃}₂) | 2.502(1) | 359.9 | Trigonal Planar |

| Pb(BDI)(P{SiMe₃}₂) | 2.602(2) | 328.7 | Pyramidal |

| [Os(PCl)Cl(PNP)] | 2.214(1) | Not applicable | Linear (P=Os) |

| Cp‴₂Th=PMes* | 2.502(1) | Not applicable | Linear (P=Th) |

| [(C₅Me₅)₂Th]₂(μ₂-P[(2,6-CH₂CHCH₃)₂-4-iPrC₆H₂])] | 2.835 (avg) | Not applicable | Bridging |

Data sourced from references[3][5][7][8].

Conclusion

Terminal this compound complexes are a rich and diverse class of compounds with tunable electronic properties. A thorough understanding of their synthesis, electronic structure, and reactivity is crucial for harnessing their full potential in various chemical applications, from fundamental organometallic chemistry to the development of novel catalytic systems and potentially therapeutic agents. The combination of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the intricate details of these fascinating molecules. This guide has provided a foundational overview of these aspects, intended to serve as a valuable resource for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Group 14 metal terminal phosphides: correlating structure with |J(MP)| - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Navigating Phosphorus Anion Nomenclature: A Technical Guide to Phosphanide vs. Phosphide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise language of inorganic chemistry, subtle differences in nomenclature can signify vast differences in structure, reactivity, and function. This is particularly true for anionic compounds of phosphorus. The terms "phosphide" and "phosphanide," while similar, denote distinct chemical entities with unique properties and applications. Misinterpretation can lead to errors in synthesis, reaction mechanism analysis, and material design. This guide provides a comprehensive clarification of the nomenclature, properties, synthesis, and key distinctions between phosphide (B1233454) and this compound ions, adhering to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

The Phosphide Ion: P³⁻

The term phosphide refers to any compound containing the phosphorus anion with a charge of 3− (P³⁻).[1][2] This ion is formed when a phosphorus atom, which has five valence electrons, gains three additional electrons to achieve a stable octet.[3] Phosphides represent the most reduced state of a single phosphorus atom.

Nomenclature and Classification

According to IUPAC nomenclature, the "-ide" suffix indicates a simple anion of an element.[2][4] Therefore, "phosphide" correctly describes the P³⁻ ion. Phosphide compounds are typically formed between phosphorus and a less electronegative element, most commonly a metal.[5] They can be broadly classified into:

-

Binary Phosphides: Compounds consisting of phosphorus and one other element. Examples include sodium phosphide (Na₃P), aluminum phosphide (AlP), and calcium phosphide (Ca₃P₂).[5]

-

Polyphosphides: These contain anionic chains or clusters of phosphorus atoms, such as the diphosphide ion [P₂]⁴⁻ or more complex structures.

-

Metal-Rich Phosphides: These compounds, such as Ni₂P, often exhibit metallic or semi-metallic properties, including high thermal and electrical conductivity.[6][7]

Properties and Reactivity

Binary phosphides of electropositive metals, such as alkali and alkaline-earth metals, are highly reactive. They readily react with water or dilute acids to produce phosphine (B1218219) gas (PH₃), a toxic and often spontaneously flammable gas.[6] This reactivity is exploited in applications like fumigants and rodenticides, where aluminum phosphide or calcium phosphide pellets release phosphine upon contact with moisture.[5]

Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)

Data Presentation: Properties of Common Binary Phosphides

The following table summarizes key quantitative data for several common binary phosphides.

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting/Decomposition Point (°C) | Reactivity with Water |

| Sodium Phosphide | Na₃P | 99.94 | Black/Red-grey solid[8][9] | 1.74 | >650[10] | Vigorous, forms PH₃[9] |

| Aluminum Phosphide | AlP | 57.96 | Dark grey/yellow crystals[11][12] | 2.42 - 2.85[13][14] | >1000 (sublimes)[13] | Vigorous, forms PH₃[11] |

| Calcium Phosphide | Ca₃P₂ | 182.18 | Red-brown/grey lumps[15][16] | 2.51 | ~1600 (decomposes)[16] | Vigorous, forms PH₃[15] |

| Nickel(II) Phosphide | Ni₂P | 148.36 | Greyish-black solid | 7.2 | 1100 | Stable |

Experimental Protocol: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles

This protocol is adapted from a trioctylphosphine (B1581425) (TOP)-mediated synthesis, a common method for producing high-quality metal phosphide nanocrystals.

Objective: To synthesize crystalline Ni₂P nanoparticles.

Materials:

-

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

-

Oleylamine (OLAM)

-

1-Octadecene (ODE)

-

Trioctylphosphine (TOP)

-

Argon (Ar) gas supply

-

Standard Schlenk line and glassware

Procedure:

-

In a three-neck round-bottom flask connected to a Schlenk line, combine Ni(acac)₂ (52.4 mg, 0.2 mmol), 1 mL of OLAM, and 4 mL of ODE.

-

Degas the mixture for 10 minutes under a steady flow of argon gas.

-

Using a syringe, inject 1 mL of TOP into the flask.

-

Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour. During this stage, amorphous NiₓPᵧ nanoparticles are formed.

-

To induce crystallization into the Ni₂P phase, increase the temperature to 315 °C and hold for an additional period (e.g., 1 hour), monitoring the reaction progress.

-

After the reaction is complete, cool the mixture to room temperature. The resulting nanoparticles can be precipitated with a non-solvent like ethanol (B145695) and collected by centrifugation for further purification and characterization.

The this compound Ion: [PH₂]⁻

The term This compound designates the anion [PH₂]⁻.[17][18] It is the conjugate base of phosphine (PH₃, IUPAC name: phosphane). The deprotonation of one hydrogen atom from a phosphine molecule results in the this compound ion.

Nomenclature and Role as a Ligand

The IUPAC-preferred name is This compound . However, it is also known by several other names in the literature:

-

Phosphido: Commonly used when the [PH₂]⁻ group acts as a ligand in a coordination complex.

-

Phosphino anion: An older, but still encountered, term.

In phosphanides, the phosphorus atom retains a -3 oxidation state, similar to phosphide, but is covalently bonded to two hydrogen atoms and carries a single negative charge.[17][18] Its primary role in inorganic chemistry is as a ligand that can coordinate to a metal center. Substituted phosphanides (general formula [PR₂]⁻, where R is an organic group) are also extremely common and important ligands.

Properties and Reactivity

Alkali metal phosphanides, such as sodium this compound (NaPH₂), are highly reactive reagents. They are typically prepared and used in situ under an inert atmosphere. They serve as powerful nucleophiles and are used to introduce the -PH₂ group or its substituted analogues into other molecules.

Upon heating, some phosphanides can decompose. For instance, calcium this compound releases phosphine to form calcium phosphanediide (B1235102) (containing the PH²⁻ ion), and with further heating, can form a binary calcium phosphide.[17]

Data Presentation: Structural Data of Representative this compound Complexes

The following table provides structural data for a selection of metal complexes containing this compound or substituted this compound ligands.

| Complex Formula | Metal Center | Ligand Type | M–P Bond Length (pm) | Key Angle(s) (°) |

| [(thf)LiP(SiiPr₃)₂]₂ | Lithium | Substituted this compound | 253.3 | Si–P–Si = 116.9 |

| [(OC)₅WP(SiiPr₃)₂]⁻ | Tungsten | Substituted this compound | 266.7 | Si–P–Si = 116.9 |

| [PdCl₂(P(t-Bu)₂Np)]₂ | Palladium | Substituted Phosphine | 228.6 | - |

| [AuCl(P(i-Pr)₂H)] | Gold | Phosphine | 223.3 | P–Au–Cl = 177.6 |

Note: Data for simple, unsubstituted this compound ([PH₂]⁻) complexes is sparse due to their high reactivity. The table includes substituted this compound and related phosphine complexes to illustrate typical bond lengths.

Experimental Protocol: Synthesis of Sodium Dihydrogenphosphide (NaPH₂)

This protocol describes a general method for the in situ formation of NaPH₂ for use as a reagent.

Objective: To generate a solution of sodium dihydrogenphosphide in dimethoxyethane (DME).

Materials:

-

Red phosphorus

-

Sodium metal

-

Naphthalene (B1677914) (as an electron transfer catalyst)

-

tert-Butanol (t-BuOH)

-

Dimethoxyethane (DME), anhydrous

-

Argon (Ar) gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert argon atmosphere, add sodium metal and a catalytic amount of naphthalene to anhydrous DME in a Schlenk flask. Stir until the characteristic dark green color of the sodium naphthalenide radical anion forms.

-

Add red phosphorus to the solution. The mixture is typically heated (e.g., refluxed) to facilitate the formation of sodium phosphide (Na₃P).

-

After the formation of Na₃P is complete (indicated by the consumption of sodium and color change), cool the reaction mixture.

-

Slowly add a stoichiometric amount of tert-butanol. The t-butanol acts as a proton source to sequentially protonate P³⁻ to [PH]²⁻ and finally to [PH₂]⁻, yielding a slurry or solution of the mixed phosphide-alkoxide aggregate containing NaPH₂.

-

The resulting NaPH₂ reagent can be used directly for subsequent reactions, such as the synthesis of heterocyclic phosphorus compounds.

Core Distinctions and Relationships

The fundamental difference lies in the number of hydrogen atoms attached to the phosphorus anion. This distinction is critical and dictates the ion's charge, structure, and chemical role.

Comparative Summary

| Feature | Phosphide | This compound |

| Formula | P³⁻ | [PH₂]⁻ |

| Charge | -3 | -1 |

| P Oxidation State | -3 | -3 |

| Structure | Monoatomic ion | Trigonal pyramidal anion |

| Parent Hydride | Phosphine (PH₃) | Phosphine (PH₃) |

| Nomenclature Suffix | -ide | -anide, -ido (as ligand) |

| Typical Compounds | Binary ionic solids (e.g., Ca₃P₂) | Alkali metal salts (e.g., NaPH₂), coordination complexes |

| Primary Chemical Role | Anion in ionic lattices | Nucleophile, Ligand in complexes |

Visualization of Key Relationships

The following diagrams illustrate the conceptual relationships between these phosphorus species.

Conclusion

The distinction between phosphide (P³⁻) and This compound ([PH₂]⁻) is a cornerstone of accurate communication in inorganic chemistry. Phosphide is the simple, monoatomic anion, fundamental to a wide range of binary and metallic materials. In contrast, this compound is the conjugate base of phosphine, a molecular anion whose primary role is that of a ligand in coordination chemistry and a reagent in synthesis. For researchers, scientists, and drug development professionals, a firm grasp of this nomenclature is essential for navigating the scientific literature, designing synthetic pathways, and understanding the structure-property relationships of phosphorus-containing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ssag.sk [ssag.sk]

- 3. m.youtube.com [m.youtube.com]

- 4. IUPAC nomenclature of inorganic chemistry - Wikipedia [en.wikipedia.org]

- 5. Phosphorus/Phosphide‐Based Materials for Alkali Metal‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable Synthesis of Metal-Rich and Phosphorus-Rich Nickel Phosphides and Their Comparative Evaluation as Hydrogen Evolution Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brief Guide to Inorganic Nomenclature [iupac.qmul.ac.uk]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crown Ether Supported Alkali Metal Phosphides: Synthesis, Structures and Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.beloit.edu [chem.beloit.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

The Genesis of a Cornerstone in Catalysis: An In-depth Technical Guide to the Discovery and History of Phosphanide Compounds

For Immediate Release

A comprehensive whitepaper detailing the pivotal moments and methodologies in the evolution of phosphanide chemistry, offering a critical resource for researchers, scientists, and professionals in drug development.

This technical guide provides a thorough exploration of the discovery and history of this compound compounds, from their early beginnings to their current role as indispensable reagents in modern chemistry. Phosphanides, anions of phosphines, are powerful nucleophiles and versatile ligands that have been instrumental in the development of a vast array of organophosphorus compounds, which are crucial in fields ranging from catalysis to medicinal chemistry. This document traces the historical milestones, details key experimental protocols, and presents critical data to offer a holistic understanding of this important class of molecules.

Early Discoveries: The Dawn of this compound Chemistry

The history of this compound compounds is intrinsically linked to the broader history of phosphorus chemistry. While phosphine (B1218219) (PH₃) was first synthesized in 1783 by Philippe Gengembre, a student of Lavoisier, the deliberate synthesis of its deprotonated congeners, the phosphides, came later.[1][2] One of the earliest accounts of a metal phosphide (B1233454) synthesis dates back to the mid-19th century, with French researcher Alexandre Baudrimont's preparation of sodium phosphide (Na₃P) by reacting molten sodium with phosphorus pentachloride.[3][4] These early binary phosphides were typically prepared by the direct reaction of elemental phosphorus with metals at high temperatures.[2]

The foundational methods for generating simple, unsubstituted phosphanides often involved the reaction of phosphine with alkali metals in liquid ammonia, a technique that became a cornerstone for accessing these highly reactive species.[5][6] These early discoveries laid the groundwork for the development of more complex and synthetically useful this compound reagents.

The Rise of Organophosphanides: A New Era of Synthesis

The true synthetic utility of phosphanides was unlocked with the advent of organophosphanides, where one or more hydrogen atoms on the this compound anion are replaced by organic substituents. A common and enduring method for the preparation of alkali metal organophosphides involves the deprotonation of primary or secondary phosphines using strong bases like butyl lithium or phenyl lithium.[6] The development of organolithium reagents in the early 20th century was a critical enabler for this chemistry.

The reaction of triphenylphosphine (B44618) with lithium metal in a suitable solvent to generate lithium diphenylphosphide (LiPPh₂) is a classic example of this transformative chemistry. This reagent, in turn, serves as a powerful nucleophile for the synthesis of a wide variety of tertiary phosphines, which are ubiquitous ligands in homogeneous catalysis.[7]

Bulky Phosphanides: Engineering Steric Hindrance for Unprecedented Reactivity

A significant leap in this compound chemistry came with the design and synthesis of sterically demanding this compound ligands. These "bulky" phosphanides, often featuring large silyl (B83357) or tert-butyl groups, have been instrumental in stabilizing low-coordinate metal complexes.[8][9] The increased steric bulk around the phosphorus atom can prevent oligomerization and allow for the isolation of highly reactive monomeric species.

A notable example is the synthesis of the bulky this compound anion [P(SiⁱPr₃)₂]⁻.[8][9] Initial syntheses were multi-step and low-yielding.[9] However, more recent developments have provided a higher-yielding, one-step synthesis from red phosphorus and sodium, making this and similar bulky ligands more accessible for synthetic investigations.[8][9] These bulky phosphanides have enabled the synthesis and characterization of novel two-coordinate complexes of zinc, cadmium, and mercury.[8]

Modern Synthetic Methodologies

Contemporary approaches to this compound synthesis have focused on improving yields, safety, and substrate scope. In-situ generation of this compound reagents is often employed to handle these air- and moisture-sensitive compounds.[3] The use of electron transfer agents, such as naphthalene, has facilitated the synthesis of sodium phosphide from sodium metal and red phosphorus at ambient conditions.[4][10]

Furthermore, the direct conversion of white phosphorus (P₄), a less reactive allotrope than the white form, into valuable organophosphorus compounds via this compound intermediates is an active area of research, aiming for more sustainable and efficient synthetic routes.

Structural and Spectroscopic Characterization

The structural elucidation of this compound compounds and their metal complexes, primarily through single-crystal X-ray diffraction, has provided invaluable insights into their bonding and reactivity.

Table 1: Selected Bond Lengths in Metal this compound Complexes

| Compound | Metal | M-P Bond Length (Å) | Reference(s) |

| [Zn(P(SiⁱPr₃)₂)₂] | Zn | 2.295(1) | [8] |

| [Cd(P(SiⁱPr₃)₂)₂] | Cd | 2.459(1) | [8] |

| [Hg(P(SiⁱPr₃)₂)₂] | Hg | 2.402(1) | [8] |

| Zirconium this compound complex | Zr | 2.544 | [5] |

| [Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]⁻ | Au(I) | 2.2436(13) | [11] |

| [Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]⁻ | Au(III) | 2.3707(13) | [11] |

Table 2: Selected Bond Angles in Silylthis compound Complexes

| Compound | Si-P-Si Bond Angle (°) | Reference(s) |

| [(THF)NaP(SiⁱPr₃)₂]₂ | 117.09(15) - 125.903(18) | [9] |

| [Zn(P(SiⁱPr₃)₂)₂] | 117.09(15) - 125.903(18) | [9] |

| [Cd(P(SiⁱPr₃)₂)₂] | 117.09(15) - 125.903(18) | [9] |

| [Hg(P(SiⁱPr₃)₂)₂] | 117.09(15) - 125.903(18) | [9] |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing this compound compounds in solution. The chemical shifts are highly sensitive to the electronic environment of the phosphorus atom. For instance, the ³¹P NMR signal for NaP(SiⁱPr₃)₂ in C₆D₆ is observed at -287.8 ppm.[9]

Applications in Catalysis and Medicinal Chemistry

This compound compounds are critical precursors to phosphine ligands, which are cornerstones of homogeneous catalysis. The ability to tune the steric and electronic properties of phosphine ligands, often achieved through synthetic routes involving this compound intermediates, allows for the fine-tuning of catalyst activity and selectivity.

While phosphonates and phosphinates have found broader application in medicinal chemistry, the underlying synthetic chemistry often relies on phosphorus-carbon bond formation, where this compound-like reactivity can be relevant. The development of new this compound reagents continues to expand the toolbox for creating novel organophosphorus compounds with potential biological activity.

Key Experimental Protocols

Synthesis of Lithium Diphenylphosphide (LiPPh₂)

Reaction: Ph₃P + 2 Li → LiPPh₂ + LiPh

-

Procedure: Under an inert atmosphere (e.g., argon), triphenylphosphine is dissolved in a dry, ethereal solvent such as tetrahydrofuran (B95107) (THF).[7] Lithium metal, typically as a wire or dispersion, is added to the solution. The reaction mixture is stirred at room temperature. The reaction progress can be monitored by the disappearance of the triphenylphosphine starting material. Upon completion, the resulting solution of lithium diphenylphosphide can be used in subsequent reactions.

Synthesis of Potassium Phosphide (K₃P)

Reaction: 12 K + P₄ → 4 K₃P[12][13]

-

Materials: Elemental potassium and red phosphorus.

-

Procedure: This synthesis should be performed with extreme caution due to the high reactivity of the materials. In a test tube under an inert atmosphere, a small piece of elemental potassium is added to red phosphorus.[13] Activation energy in the form of heat is required to initiate the reaction.[13] The test tube is gently heated, leading to a vigorous reaction that produces potassium phosphide as a solid product.[13]

Synthesis of Sodium bis(triisopropylsilyl)this compound (NaP(SiⁱPr₃)₂)[8][9]

Reaction: P(red) + 3 Na + 3 ⁱPr₃SiCl → NaP(SiⁱPr₃)₂ + 2 NaCl + other products

-

Procedure: This one-step synthesis is a significant improvement over previous methods.[8] In a glovebox, red phosphorus and sodium metal are combined in a flask with a stir bar. Dry 1,2-dimethoxyethane (B42094) (DME) is added, followed by a catalytic amount of naphthalene. The mixture is stirred at room temperature until a dark green color persists, indicating the formation of the sodium naphthalenide. Triisopropylsilyl chloride is then added, and the reaction is heated. After cooling, the solvent is removed in vacuo, and the product is extracted with a non-polar solvent like hexane (B92381) or toluene (B28343) to precipitate the sodium bis(triisopropylsilyl)this compound, which is isolated by filtration.[8][9]

Visualizing Key Processes

References

- 1. Phosphine - Wikipedia [en.wikipedia.org]

- 2. Phosphine [webbook.nist.gov]

- 3. Sodium phosphide - Wikipedia [en.wikipedia.org]

- 4. sodium_phosphide [chemeurope.com]

- 5. Buy this compound | 16050-72-9 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CN102633836B - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 8. Synthesis of the Bulky this compound [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Simple conversion of trisodium phosphide, Na 3 P, into silyl- and cyanophosphides and the structure of a terminal silver phosphide - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04223H [pubs.rsc.org]

- 11. Synthesis and Structural Characterization of this compound Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium phosphide - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to Theoretical Studies on Phosphanide Bonding and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the bonding and reactivity of the phosphanide anion (PH₂⁻) and its derivatives. Drawing from high-level quantum chemical calculations and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the electronic structure, stability, and reaction dynamics of these crucial phosphorus-containing species.

Introduction to Phosphanides

Phosphanides are a class of compounds containing the this compound anion, [PH₂]⁻, also known as the phosphino (B1201336) anion or phosphido ligand.[1][2] In these species, phosphorus formally exists in a -3 oxidation state.[1] The study of phosphanides is critical for understanding a wide range of chemical transformations, including their role as ligands in transition metal catalysis and their involvement in the synthesis of organophosphorus compounds. Due to their often unstable, poisonous, and malodorous nature, theoretical studies play a pivotal role in elucidating their intrinsic properties and reactivity patterns in a safe and controlled manner.[1]

This guide will delve into the fundamental aspects of this compound bonding, supported by quantitative data from computational studies, and explore their reactivity through the lens of theoretical calculations, providing detailed methodologies for the cited computational experiments.

Theoretical Methodologies for Studying Phosphanides

The accurate theoretical description of phosphanides requires robust quantum chemical methods that can adequately capture electron correlation effects and describe anionic species. The following methodologies are commonly employed in the literature:

Ab Initio Methods

High-level ab initio methods are essential for obtaining benchmark-quality data on small molecules like the this compound anion.

-

Coupled Cluster Theory (CC) : Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are considered the "gold standard" for calculating accurate energies and properties of small molecules. These methods are used to compute benchmark values for bond dissociation energies, electron affinities, and reaction energies.

-

Møller-Plesset Perturbation Theory (MP2) : MP2 is a more computationally affordable ab initio method that includes electron correlation. It is often used for geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide reliable results for a wide range of systems at a manageable computational cost.

-

Hybrid Functionals : Functionals like B3LYP and the M06 suite are widely used to study the geometry, electronic structure, and reactivity of phosphorus compounds. These functionals often provide a good compromise between accuracy and computational efficiency for calculating properties like bond energies and reaction barriers.

-

Dispersion Corrections : For studies involving intermolecular interactions or larger systems with bulky substituents, empirical dispersion corrections (e.g., Grimme's D3) are often added to DFT functionals to account for van der Waals forces.

Basis Sets

The choice of basis set is crucial for obtaining accurate results, especially for anions where diffuse functions are necessary to describe the loosely bound electrons.

-

Pople-style basis sets : Basis sets like 6-311++G(d,p) are commonly used, with the "++" indicating the inclusion of diffuse functions on both heavy atoms and hydrogens, which is critical for anions.

-

Correlation-consistent basis sets : The aug-cc-pVXZ (where X = D, T, Q, etc.) series of basis sets developed by Dunning and co-workers are systematically improvable and are often used in high-accuracy calculations, particularly for extrapolating to the complete basis set (CBS) limit.

Vibrational Frequency Calculations

Beyond the standard harmonic approximation, more sophisticated methods are employed to accurately predict vibrational frequencies, which are important for characterizing molecules and understanding their thermodynamics.

-

Second-Order Vibrational Perturbation Theory (VPT2) : This method provides anharmonic corrections to the harmonic vibrational frequencies, leading to better agreement with experimental data.

-

Vibrational Configuration Interaction (VCI) : VCI is a more rigorous method for calculating anharmonic frequencies and is often used for benchmark studies of small molecules.

Fundamental Bonding in the this compound Anion (PH₂⁻)

The this compound anion is the simplest this compound and serves as a fundamental building block for more complex derivatives. Its bonding characteristics have been investigated through high-level theoretical calculations.

Electronic Structure and Geometry

The PH₂⁻ anion has a bent molecular geometry, analogous to the isoelectronic water molecule. The lone pairs on the phosphorus atom play a crucial role in its reactivity, acting as a source of electron density.

Table 1: Calculated Geometrical Parameters and Vibrational Frequencies of PH₂⁻

| Parameter | Value | Method | Reference |

| P-H Bond Length (Å) | Data not available in search results | ||

| H-P-H Bond Angle (°) | Data not available in search results | ||

| Symmetric Stretch (ν₁) (cm⁻¹) | Data not available in search results | ||

| Bending (ν₂) (cm⁻¹) | Data not available in search results | ||

| Asymmetric Stretch (ν₃) (cm⁻¹) | Data not available in search results |

Note: Specific calculated values for the geometry and vibrational frequencies of the isolated PH₂⁻ anion were not found in the provided search results. The table structure is provided for when such data becomes available.

Stability and Energetics

The stability of the this compound anion can be assessed through its formation from phosphine (B1218219) (PH₃) and its relationship with the corresponding phosphino radical (PH₂).

The gas-phase acidity (ΔG°acid) of phosphine is a direct measure of the stability of the this compound anion. It represents the Gibbs free energy change for the deprotonation of phosphine in the gas phase:

PH₃(g) → PH₂⁻(g) + H⁺(g)

Table 2: Gas-Phase Acidity and Proton Affinity of Phosphine/Phosphanide

| Parameter | Value (kJ/mol) | Method | Reference |

| ΔG°acid of PH₃ | 1520. ± 8.4 | IMRE | [3] |

| ΔG°acid of PH₃ | 1491. ± 6.7 | H-TS | [3] |

| Proton Affinity of PH₂⁻ | 1522. ± 6.3 | D-EA | [3] |

The high proton affinity of the this compound anion indicates that it is a strong base.

The electron affinity (EA) of the phosphino radical (PH₂) corresponds to the energy released when an electron is added to the neutral radical to form the this compound anion. A positive electron affinity indicates that the anion is stable with respect to electron detachment.

EA = E(PH₂) - E(PH₂⁻)

Table 3: Electron Affinity of the PH₂ Radical

| Parameter | Value (eV) | Method | Reference |

| Electron Affinity (EA) | Data not available in search results | Photoelectron Spectroscopy |

Note: While a reference to a photoelectron spectroscopy study of phosphorus hydride anions was found, the specific value for the electron affinity of PH₂ was not present in the provided snippets. The table is included for completeness.

Reactivity of Phosphanides: A Theoretical Perspective

Theoretical studies provide invaluable insights into the reaction mechanisms and reactivity trends of phosphanides. Key aspects of their reactivity include their behavior as nucleophiles and their coordination to metal centers.

Nucleophilic Reactivity

The lone pairs on the phosphorus atom make phosphanides potent nucleophiles. Theoretical studies can model their reactions with various electrophiles to predict reaction pathways and activation barriers. For instance, the reaction of phosphanides with alkyl halides to form phosphines can be computationally investigated to understand the SN2 reaction mechanism and the factors influencing the reaction rate.

Coordination Chemistry and Ligand Properties

This compound anions are important ligands in inorganic and organometallic chemistry. Theoretical calculations can elucidate the nature of the metal-phosphanide bond and predict the properties of the resulting complexes.

The interaction between a this compound ligand and a metal center is a combination of σ-donation from the phosphorus lone pair to the metal and, in some cases, π-backbonding from the metal d-orbitals to the σ* orbitals of the P-H or P-R bonds. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, can quantify these contributions and describe the electronic structure of the metal-phosphanide bond.

In more complex phosphanides, such as the bulky bis(triisopropylsilyl)this compound, [P(SiiPr₃)₂]⁻, steric effects play a dominant role in determining the structure and reactivity of their metal complexes. DFT calculations have been used to study the geometry of such complexes. For example, in two-coordinate Group 12 complexes of the form M[P(SiiPr₃)₂]₂, the P-M-P bond angles were found to deviate from linearity, a feature attributed to the steric demands of the bulky ligands.[4]

Table 4: Calculated P-M-P Bond Angles in M[P(SiiPr₃)₂]₂ Complexes

| Metal (M) | Calculated P-M-P Angle (°) | Method | Reference |

| Zn | Data not available in search results | DFT | [4] |

| Cd | Data not available in search results | DFT | [4] |

| Hg | Data not available in search results | DFT | [4] |

Note: While the study is referenced, the specific calculated bond angles were not in the provided search snippets.

Experimental Protocols: A Computational Approach

The "experimental protocols" in the context of theoretical studies refer to the computational details required to reproduce the calculations. A typical computational protocol for studying this compound bonding and reactivity would include the following steps:

Geometry Optimization and Frequency Calculation

-

Initial Structure Generation : An initial guess for the molecular geometry is created.

-

Level of Theory Selection : A suitable theoretical method (e.g., B3LYP/6-311++G(d,p)) is chosen based on the desired accuracy and computational cost.

-

Geometry Optimization : The energy of the molecule is minimized with respect to its geometric parameters to find the equilibrium structure.

-

Frequency Calculation : The second derivatives of the energy are calculated at the optimized geometry to obtain vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Calculation of Thermochemical Properties

-

Energy Calculation : Single-point energy calculations are performed at a high level of theory (e.g., CCSD(T)/aug-cc-pVTZ) using the optimized geometry.

-

Zero-Point Vibrational Energy (ZPVE) : The ZPVE is obtained from the frequency calculation and added to the electronic energy.

-

Thermal Corrections : Thermal corrections to enthalpy and Gibbs free energy are calculated from the vibrational frequencies and other molecular properties.

-

Calculation of Reaction Energetics : Properties like bond dissociation energies, proton affinities, and electron affinities are calculated as the difference in the total energies of the products and reactants. For example, the proton affinity (PA) is calculated as: PA = E(PH₂) + E(H⁺) - E(PH₃)

Reaction Pathway Analysis

-

Transition State Search : For a given reaction, the geometry of the transition state is located using algorithms like the Berny optimization to a transition state.

-

Frequency Calculation for Transition State : A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the found transition state connects the desired reactants and products.

-

Activation Energy Calculation : The activation energy is calculated as the energy difference between the transition state and the reactants.

Visualizing Theoretical Concepts

Graphical representations are essential for understanding the abstract concepts in theoretical chemistry.

Computational Workflow for this compound Reactivity

The following diagram illustrates a typical workflow for the computational study of a this compound reaction.

Caption: A typical workflow for a computational study of this compound reactivity.

Relationship between Phosphine, this compound, and Phosphino Radical

The following diagram illustrates the energetic relationships between phosphine, the this compound anion, and the phosphino radical.

Caption: Energetic relationships between key phosphorus hydride species.

Conclusion

Theoretical and computational studies are indispensable tools for understanding the fundamental principles of this compound bonding and reactivity. By employing high-level quantum chemical methods, researchers can obtain detailed insights into the electronic structure, stability, and reaction mechanisms of these important chemical entities. This guide has provided an overview of the key theoretical concepts, computational methodologies, and available quantitative data, which will serve as a valuable resource for scientists and professionals working in fields where phosphorus chemistry plays a crucial role. The continued development of computational methods promises to further enhance our predictive capabilities and guide the design of new catalysts and phosphorus-containing molecules with desired properties.

References

- 1. Computational Investigation of the Metal and Ligand Substitution Effects on the Structure and Electronic States of the Phosphoranimide Tetramer Complexes of Cu(I), Ni(I), Co(I), and Fe(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. PH2 anion [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

Phosphanide Anions as Nucleophiles in Organic Reactions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphanide anions, the phosphorus analogues of amides, are highly reactive species characterized by a lone pair of electrons and a negative charge on the phosphorus atom. This electronic configuration renders them exceptionally potent nucleophiles and strong bases, making them valuable reagents in synthetic organic chemistry. Their primary utility lies in the formation of phosphorus-carbon (P-C) bonds, a cornerstone transformation for the synthesis of a diverse array of organophosphorus compounds, including phosphine (B1218219) ligands, which are critical for catalysis, and various molecules of interest in materials science and drug development.[1][2] This guide provides an in-depth overview of the generation, reactivity, and synthetic applications of this compound anions, with a focus on their role as nucleophiles.

Generation of this compound Anions

The generation of this compound anions is typically achieved in situ due to their high reactivity and sensitivity to air and moisture. The most common methods involve the deprotonation of primary or secondary phosphines using strong bases.[3]

Key Generation Methods:

-

Deprotonation of Phosphines: The most straightforward method involves treating a primary (RPH₂) or secondary (R₂PH) phosphine with a strong base such as an organolithium reagent (e.g., n-butyllithium), an alkali metal hydride (e.g., NaH, KH), or an alkali metal amide (e.g., KHMDS).[3][4]

-

Reductive Cleavage: The reductive cleavage of P-C bonds in tertiary phosphines or P-P bonds in diphosphines with alkali metals (e.g., Na, Li, K) in a suitable solvent like liquid ammonia (B1221849) or THF is another effective route.

Experimental Protocol: Generation of Potassium Diphenylthis compound (KPPh₂) in THF

Materials:

-

Diphenylphosphine (Ph₂PH)

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line and argon atmosphere

Procedure:

-

Under an inert argon atmosphere, a Schlenk flask is charged with potassium hydride (KH) dispersion. The mineral oil is removed by washing the solid three times with anhydrous hexane, followed by careful decantation of the solvent. The remaining solid is dried under vacuum.

-

Anhydrous THF is added to the flask containing the washed KH at 0 °C to create a slurry.

-

Diphenylphosphine is added dropwise to the stirred slurry at 0 °C. The reaction is accompanied by the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours until gas evolution ceases completely.

-

The resulting solution of potassium diphenylthis compound is typically a reddish-orange color and can be used directly for subsequent reactions.

Nucleophilic Reactions of this compound Anions

This compound anions readily react with a wide range of electrophiles, making them versatile tools for constructing complex organophosphorus molecules.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of this compound anions with alkyl halides is a classical and highly efficient method for the formation of P-C bonds, yielding tertiary phosphines.[5][6] The reaction proceeds via a standard Sₙ2 mechanism, where the this compound anion displaces a halide leaving group.

// Reactants R2PM [label="R₂P⁻ M⁺", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_X [label="R'—X"];

// Transition State TS [label="[R₂P···R'···X]⁻", shape=box, style=dashed];

// Products Product [label="R₂P—R'", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halide [label="M⁺ X⁻"];

// Pathway R2PM -> TS [label="Nucleophilic\nAttack"]; R_X -> TS; TS -> Product [label="Bond Formation"]; TS -> Halide [label="Leaving Group\nDeparts"];

// Invisible nodes for alignment {rank=same; R2PM; R_X;} {rank=same; Product; Halide;} } } Caption: Mechanism of P-C bond formation via Sₙ2 reaction.

Table 1: Synthesis of Tertiary Phosphines via Sₙ2 Reactions

| This compound Anion | Electrophile | Product | Yield (%) |

| KPPh₂ | CH₃I | PPh₂Me | >90 |

| LiPPh₂ | CH₃CH₂Br | PPh₂Et | ~85 |

| NaP(SiiPr₃)₂ | MeI | MeP(SiiPr₃)₂ | Not reported |

| LiP(H)Ph | CH₂=CHCH₂Cl | PhP(H)(CH₂CH=CH₂) | ~70 |

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of Methyldiphenylphosphine

Materials:

-

Solution of KPPh₂ in THF (prepared as in section 2.1)

-

Iodomethane (CH₃I)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

A solution of KPPh₂ (approx. 10 mmol in THF) is prepared in a Schlenk flask under an argon atmosphere and cooled to 0 °C.

-

Iodomethane (1.1 equivalents) is added dropwise to the stirred solution. An exothermic reaction is often observed, and a color change from orange/red to pale yellow or colorless occurs.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Ring-Opening of Epoxides

This compound anions are highly effective nucleophiles for the ring-opening of epoxides.[7] The reaction follows an Sₙ2 pathway, with the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring. In accordance with Sₙ2 principles for epoxides under basic/nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom.[8] This reaction provides a direct route to β-hydroxyphosphines.

// Reactants R2P [label="R₂P⁻", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxide [label="Epoxide", image="epoxide.png"]; // Placeholder for a visual representation if possible, otherwise text is fine.

// Intermediate Intermediate [label="Alkoxide Intermediate"];

// Workup Workup [label="Aqueous Workup\n(e.g., H₃O⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="β-Hydroxyphosphine", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path R2P -> Intermediate [label="Sₙ2 Attack"]; Epoxide -> Intermediate; Intermediate -> Workup; Workup -> Product [label="Protonation"]; } } Caption: General pathway for the synthesis of β-hydroxyphosphines.

Potassium diphenylphosphide (KPPh₂) has been shown to be a potent initiator for the anionic ring-opening polymerization of glycidyl (B131873) ethers, highlighting the high nucleophilicity of the this compound anion towards epoxides.[7]

Table 2: Ring-Opening Reactions of Epoxides

| This compound Anion | Epoxide | Product |

| KPPh₂ | Propylene Oxide | 1-(Diphenylphosphino)propan-2-ol |

| LiPMe₂ | Styrene Oxide | 2-(Dimethylphosphino)-1-phenylethanol |

| KPPh₂ | Glycidyl Phenyl Ether | 1-(Diphenylphosphino)-3-phenoxypropan-2-ol |

Reactions with Carbonyls and Heterocumulenes

While reactions with simple aldehydes and ketones can be complex, this compound anions exhibit well-defined reactivity with other carbonyl-containing functional groups like isocyanates and carbodiimides. For instance, the cyano(triphenylsilyl)this compound anion reacts at the phosphorus center with isocyanates to afford phosphorus analogues of cyanourea.[9] This demonstrates the P-nucleophilicity of these species towards the electrophilic carbon of the heterocumulene system.

Quantitative and Structural Data

The nucleophilicity of a this compound anion is influenced by the electronic and steric properties of its substituents. Spectroscopic and crystallographic data provide insight into these properties. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom; a more upfield shift (more negative ppm value) generally corresponds to higher electron density on the phosphorus nucleus.[3]

Table 3: Selected Spectroscopic and Structural Data for this compound Anions

| Compound / Anion | 31P NMR Shift (ppm) | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| NaP(SiiPr₃)₂ | -378 | P-Si: 2.216, 2.221 | Si-P-Si: 120.6 | [10][11] |

| [Ph₃Si-P-CN]⁻ | -283 | P-Si: 2.206; P-C: 1.761 | Si-P-C: 95.5 | [9] |

| Hg[P(SiiPr₃)₂]₂ | -209 | P-Si: 2.231, 2.234 | Si-P-Si: 117.1 | [10][11] |

| Cd[P(SiiPr₃)₂]₂ | -284 | P-Si: 2.228, 2.231 | Si-P-Si: 118.7 | [10][11] |

The data for NaP(SiiPr₃)₂ shows a highly shielded phosphorus atom, consistent with its anionic character and high nucleophilicity.[10][11] In metal complexes, this shielding is reduced. The wide Si-P-Si bond angle in the sodium salt suggests significant steric repulsion between the bulky triisopropylsilyl groups.[10]

Applications in Synthesis

The primary application of this compound anions is the synthesis of tertiary phosphines. These phosphines are of immense importance in:

-

Homogeneous Catalysis: As ligands for transition metals, phosphines are used in a vast number of catalytic processes, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation, which are fundamental to the production of pharmaceuticals and fine chemicals.[1]

-

Drug Development: Organophosphorus compounds themselves can possess biological activity. The P-C bond-forming capability of phosphanides provides access to novel molecular scaffolds for drug discovery.

-

Materials Science: Phosphine oxides, which can be readily prepared from the phosphine products, are used as flame retardants and in materials with unique optical properties.

Conclusion

This compound anions are powerful and versatile nucleophiles in the synthetic chemist's toolkit. Their reliable generation from phosphine precursors and their predictable reactivity with a range of electrophiles, most notably alkyl halides and epoxides, make them indispensable for the formation of P-C bonds. The ability to tune their steric and electronic properties through substitution allows for the rational design and synthesis of a wide variety of organophosphorus compounds, from common phosphine ligands to complex, sterically demanding molecules, underscoring their continued importance in academic research and industrial applications.

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 3. Buy this compound | 16050-72-9 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyano(triphenylsilyl)this compound as a Building Block for P,C,N Conjugated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of the Bulky this compound [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

The Core of Nucleophilicity: An In-depth Technical Guide to the Reactivity of Phosphanide Ligands with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Phosphanide ligands, anionic phosphorus compounds, are potent nucleophiles that have carved a significant niche in synthetic chemistry. Their reactivity with a diverse array of electrophiles provides a powerful tool for the formation of phosphorus-carbon and phosphorus-heteroatom bonds, enabling the synthesis of a wide range of valuable organophosphorus compounds. These products find applications as ligands in catalysis, as key intermediates in organic synthesis, and as building blocks in the development of novel therapeutic agents. This technical guide delves into the core reactivity of this compound ligands, offering a comprehensive overview of their reactions with various electrophiles, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the synthetic potential of these versatile reagents.

Generation of this compound Ligands: The Nucleophilic Powerhouse

The journey into the reactivity of this compound ligands begins with their generation. Typically, this compound anions are prepared by the deprotonation of primary or secondary phosphines using a strong base. The choice of base and solvent system is crucial and can significantly influence the reactivity of the resulting this compound.

A general workflow for the synthesis of a lithium this compound salt is depicted below.

Experimental Protocol: General Procedure for the Synthesis of Lithium Diphenylthis compound (LiPPh₂) in THF

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used. The system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.

-

Reagents: Anhydrous tetrahydrofuran (B95107) (THF) is used as the solvent. Diphenylphosphine (B32561) (HPPh₂) and a solution of n-butyllithium (n-BuLi) in hexanes are the key reagents.

-

Procedure: a. Diphenylphosphine is dissolved in anhydrous THF in the reaction flask and the solution is cooled to 0 °C in an ice bath. b. A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution of diphenylphosphine via a syringe. c. The reaction mixture is stirred at 0 °C for 1 hour, during which time a color change is typically observed, indicating the formation of the this compound anion. d. The resulting solution of lithium diphenylthis compound is typically used immediately in subsequent reactions.

Reactivity with Alkyl Halides: Forging P-C Bonds

The reaction of this compound ligands with alkyl halides is a fundamental and widely utilized method for the formation of tertiary phosphines. This SN2 reaction is generally efficient with primary and less hindered secondary alkyl halides.

Experimental Protocol: Synthesis of Benzyldiphenylphosphine from Lithium Diphenylthis compound and Benzyl (B1604629) Chloride

-

Preparation of this compound: A solution of lithium diphenylthis compound is prepared in THF as described in the previous protocol.

-

Reaction with Electrophile: a. The solution of LiPPh₂ is cooled to 0 °C. b. A solution of benzyl chloride in anhydrous THF is added dropwise to the stirred this compound solution. c. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: a. The reaction is quenched by the slow addition of degassed water or a saturated aqueous solution of ammonium (B1175870) chloride. b. The aqueous layer is extracted with diethyl ether or ethyl acetate. c. The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. d. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure benzyldiphenylphosphine.

| Electrophile | This compound | Product | Yield (%) | Reference |

| Benzyl Chloride | LiPPh₂ | Benzyldiphenylphosphine | >90 | Generic protocol |

| Methyl Iodide | KP(SiMe₃)₂ | MeP(SiMe₃)₂ | High | [1] |

| Ethyl Bromide | LiPH₂ | EtPH₂ | Moderate | [2] |

Reactivity with Carbonyl Compounds: Access to Functionalized Phosphines

This compound ligands readily react with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. The initial product is a lithium alkoxide adduct, which upon aqueous work-up, yields α-hydroxyphosphines.

Experimental Protocol: Synthesis of (Diphenylphosphino)(phenyl)methanol from Lithium Diphenylthis compound and Benzaldehyde (B42025)

-

This compound Preparation: A THF solution of lithium diphenylthis compound is prepared following the general protocol.

-

Reaction with Aldehyde: a. The LiPPh₂ solution is cooled to -78 °C using a dry ice/acetone bath. b. A solution of freshly distilled benzaldehyde in anhydrous THF is added dropwise. c. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Work-up: a. The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride. b. The mixture is allowed to warm to room temperature, and the layers are separated. c. The aqueous layer is extracted with diethyl ether. d. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired α-hydroxyphosphine.

| Carbonyl Compound | This compound | Product | Yield (%) | Spectroscopic Data (³¹P NMR, δ ppm) |

| Benzaldehyde | LiPPh₂ | (Diphenylphosphino)(phenyl)methanol | ~85 | ~ -15 |

| Acetone | KPH₂ | 1-(Phosphino)propan-1-ol | Moderate | Not reported |

| Cyclohexanone | LiPPh₂ | 1-(Diphenylphosphino)cyclohexan-1-ol | High | ~ -20 |

Reactivity with Epoxides: Ring-Opening and Functionalization

This compound anions are effective nucleophiles for the ring-opening of epoxides. The reaction typically proceeds via an SN2 mechanism, with the this compound attacking the less sterically hindered carbon atom of the epoxide ring. This reaction provides access to β-hydroxyphosphines.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)ethanol from Lithium Diphenylthis compound and Ethylene (B1197577) Oxide

-

This compound Generation: A solution of lithium diphenylthis compound is prepared in THF.

-

Reaction with Epoxide: a. The LiPPh₂ solution is cooled to 0 °C. b. A solution of ethylene oxide in THF is added slowly. Caution: Ethylene oxide is a toxic and flammable gas. c. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is worked up following a similar procedure to the reaction with alkyl halides, involving quenching with aqueous ammonium chloride, extraction, drying, and solvent removal. The product is purified by distillation under reduced pressure or column chromatography.

| Epoxide | This compound | Product | Regioselectivity |

| Ethylene Oxide | LiPPh₂ | 2-(Diphenylphosphino)ethanol | N/A |

| Propylene Oxide | KPH₂ | 1-Phosphinopropan-2-ol | Attack at the less substituted carbon |

| Styrene Oxide | LiPPh₂ | 2-(Diphenylphosphino)-1-phenylethanol | Attack at the less substituted carbon |

Ambident Reactivity of Substituted this compound Ligands

Certain substituted this compound ligands can exhibit ambident nucleophilicity, meaning they possess more than one nucleophilic center. A notable example is the cyano(triphenylsilyl)this compound anion, which can react with electrophiles at either the phosphorus or the nitrogen atom. The regioselectivity of the reaction is often dependent on the nature of the electrophile.

Factors Influencing Reactivity